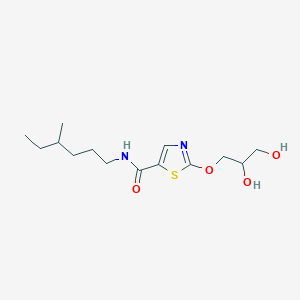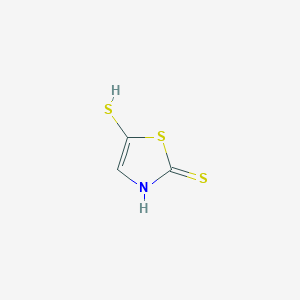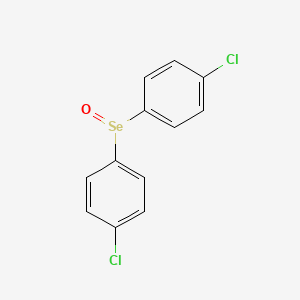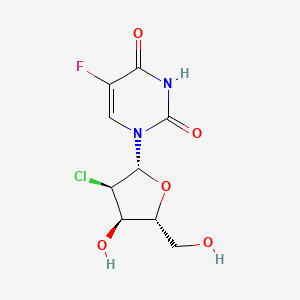
Cyclopentane, 1-chloro-2-(2-chloroethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane, 1-chloro-2-(2-chloroethoxy)- is an organic compound with the molecular formula C7H12Cl2O. This compound is characterized by a cyclopentane ring substituted with a chloro group and a 2-chloroethoxy group. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1-chloro-2-(2-chloroethoxy)- typically involves the reaction of cyclopentane with chloroethanol in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Cyclopentane, 1-chloro-2-(2-chloroethoxy)- is often achieved through continuous flow processes. These processes involve the use of automated reactors that maintain precise temperature and pressure conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane, 1-chloro-2-(2-chloroethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloro groups can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-hydroxy-2-(2-hydroxyethoxy)cyclopentane.
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives with reduced chloro groups.
Wissenschaftliche Forschungsanwendungen
Cyclopentane, 1-chloro-2-(2-chloroethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopentane, 1-chloro-2-(2-chloroethoxy)- involves its interaction with specific molecular targets. The chloro groups can participate in nucleophilic substitution reactions, while the 2-chloroethoxy group can undergo various transformations depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-chloro-2-methylcyclopentane: Similar in structure but with a methyl group instead of the 2-chloroethoxy group.
Cyclopentane, 1-bromo-2-chloro-: Contains a bromo group in place of one of the chloro groups.
Cyclopentane, 1-chloro-2-hydroxy-: Contains a hydroxy group instead of the 2-chloroethoxy group.
Uniqueness
Cyclopentane, 1-chloro-2-(2-chloroethoxy)- is unique due to the presence of both a chloro group and a 2-chloroethoxy group on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific chemical transformations and applications.
Eigenschaften
CAS-Nummer |
55982-54-2 |
|---|---|
Molekularformel |
C7H12Cl2O |
Molekulargewicht |
183.07 g/mol |
IUPAC-Name |
1-chloro-2-(2-chloroethoxy)cyclopentane |
InChI |
InChI=1S/C7H12Cl2O/c8-4-5-10-7-3-1-2-6(7)9/h6-7H,1-5H2 |
InChI-Schlüssel |
KJBPDSXHRQYGQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)Cl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






methanone](/img/structure/B14646668.png)



![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)


![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)
![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)

